![molecular formula C16H14N2OS B2812725 N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892853-03-1](/img/structure/B2812725.png)
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . BT derivatives act as important scaffold and played an important role in the field of medicinal chemistry . BTs have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can vary greatly depending on the substituents on the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific derivative .Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole-based compounds have been found to have significant anti-tubercular properties . The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .
Antibacterial Applications
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .
Anti-Inflammatory Applications
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Antifungal Applications
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal properties .
Antiprotozoal Applications
Benzothiazole derivatives have been investigated for their antiprotozoal properties .
Anticancer Applications
Benzothiazole derivatives have been associated with anticancer properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-11-9-6-10-13-14(11)17-16(20-13)18-15(19)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJTMATMWUTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
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